Cas no 748081-82-5 (Cyclobutanecarboximidamide)

Cyclobutanecarboximidamide 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarboximidamide
- CYCLOBUTANECARBOXAMIDINE
- Cyclobutylmethamidin
- PB21224
- DTXSID00398858
- BDBM50346520
- BB 0263077
- 748081-82-5
- FT-0752246
- CS-0183329
- A917422
- CHEMBL1783072
- YRTJYDRUQDCJKA-UHFFFAOYSA-N
- AKOS006348030
-
- MDL: MFCD03426185
- インチ: InChI=1S/C5H10N2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H3,6,7)
- InChIKey: YRTJYDRUQDCJKA-UHFFFAOYSA-N
- ほほえんだ: N=C(C1CCC1)N
計算された属性
- せいみつぶんしりょう: 98.08440
- どういたいしつりょう: 98.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 84.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 49.9Ų
じっけんとくせい
- PSA: 49.87000
- LogP: 1.52250
Cyclobutanecarboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253999-1g |
Cyclobutanecarboxamidine |
748081-82-5 | 97% | 1g |
¥2244.00 | 2024-07-28 | |
Ambeed | A511745-1g |
Cyclobutanecarboximidamide |
748081-82-5 | 97% | 1g |
$222.0 | 2024-04-17 |
Cyclobutanecarboximidamide 関連文献
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
6. Book reviews
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
10. Book reviews
Cyclobutanecarboximidamideに関する追加情報
Introduction to Cyclobutanecarboximidamide (CAS No. 748081-82-5)
Cyclobutanecarboximidamide, with the chemical formula Cyclobutanecarboximidamide and CAS number 748081-82-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amide derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the design of novel bioactive molecules.
The molecular structure of Cyclobutanecarboximidamide consists of a cyclobutane ring substituted with a carboximidamide functional group. This configuration imparts distinct electronic and steric properties, making it a versatile scaffold for medicinal chemistry. The cyclobutane ring, being a rigid bicyclic system, contributes to the compound's stability and specificity, while the carboximidamide moiety introduces reactivity that can be exploited for further derivatization and functionalization.
In recent years, the pharmaceutical industry has seen a surge in interest towards heterocyclic compounds due to their broad spectrum of biological activities. Cyclobutanecarboximidamide has been studied for its potential role in modulating various biological pathways, including enzyme inhibition and receptor binding. Its unique structural features make it an attractive candidate for developing small-molecule inhibitors targeting therapeutic areas such as cancer, inflammation, and neurodegenerative diseases.
One of the most compelling aspects of Cyclobutanecarboximidamide is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis involving cycloaddition reactions, nucleophilic substitutions, and cyclization processes. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production and further chemical modifications.
The pharmacological profile of Cyclobutanecarboximidamide has been extensively explored in preclinical studies. Research indicates that this compound exhibits significant binding affinity to certain protein targets, suggesting its potential as a lead molecule for drug discovery. For instance, studies have demonstrated its interaction with enzymes involved in metabolic pathways, which could lead to the development of novel therapeutic agents for metabolic disorders.
Moreover, the structural rigidity of the cyclobutane ring in Cyclobutanecarboximidamide provides a stable framework that can be fine-tuned through structural modifications to enhance pharmacokinetic properties. This flexibility allows medicinal chemists to design derivatives with improved solubility, bioavailability, and target specificity. Such modifications are crucial for translating preclinical findings into effective clinical treatments.
The latest advancements in computational chemistry have further accelerated the discovery process for compounds like Cyclobutanecarboximidamide. Molecular modeling techniques have been employed to predict binding modes and affinity profiles, enabling researchers to prioritize promising candidates for experimental validation. These computational approaches have significantly reduced the time and cost associated with hit identification and lead optimization.
In conclusion, Cyclobutanecarboximidamide (CAS No. 748081-82-5) represents a promising scaffold in pharmaceutical research due to its unique structural features and potential biological activities. Its synthetic accessibility and modularity make it an ideal candidate for further exploration in drug development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in addressing unmet medical needs.
748081-82-5 (Cyclobutanecarboximidamide) 関連製品
- 24722-30-3(Cyclohexanecarboximidamide)
- 81303-69-7(Cyclopentanecarboximidamide)
- 1239844-77-9(ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate)
- 856381-76-5(1-bromo-3-[(2-methylphenoxy)methyl]benzene)
- 1806820-54-1(4-Amino-5-(difluoromethyl)-2-methoxy-3-methylpyridine)
- 1270483-51-6(4-(1-aminobutyl)-2,3,5,6-tetrafluorophenol)
- 1622004-07-2(Tert-butyl 5-amino-2-fluoro-4-methylbenzoate)
- 2229660-91-5(4-(3-methyl-4-nitrophenyl)but-3-en-2-amine)
- 6094-76-4(2-amino-5-(methylsulfanyl)pentanoic acid)
- 1029722-72-2(N-[1-(furan-2-yl)propan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide)
